1-{[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole
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Overview
Description
The compound is a complex organic molecule that includes several functional groups, such as a benzofuran, azetidine, and imidazole . Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings . Azetidine is a saturated heterocycle with three carbon atoms and one nitrogen atom . Imidazole is an organic compound with the formula C3N2H4. It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzofuran portion of the molecule would contribute aromaticity, while the azetidine and imidazole rings would introduce elements of polarity and potential hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzofuran, azetidine, and imidazole groups. Benzofurans are known to participate in a variety of chemical reactions, particularly electrophilic aromatic substitution . Azetidines can undergo ring-opening reactions . Imidazoles are particularly notable for their involvement in biological systems and can act as both acids and bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuran, azetidine, and imidazole groups could impact its solubility, boiling point, melting point, and other physical properties .Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of benzofuran and imidazole, both of which have been extensively studied for their biological activities . .
Mode of Action
The mode of action of this compound is also not explicitly known. Given its structural similarity to benzofuran and imidazole derivatives, it may interact with its targets in a similar manner. For instance, many benzofuran derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Benzofuran and imidazole derivatives have been shown to affect a variety of biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation .
Pharmacokinetics
For instance, the imidazole ring is known to enhance the lipophilicity of compounds, which could improve their absorption and distribution . The methoxy group in the benzofuran moiety could potentially influence the compound’s metabolism and excretion .
Result of Action
For instance, some benzofuran derivatives have been shown to exhibit anticancer activity by inducing apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the imidazole ring is known to be sensitive to changes in pH, which could potentially influence the compound’s action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12-19-6-7-20(12)9-13-10-21(11-13)18(22)16-8-14-4-3-5-15(23-2)17(14)24-16/h3-8,13H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWCALDRAQKXLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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